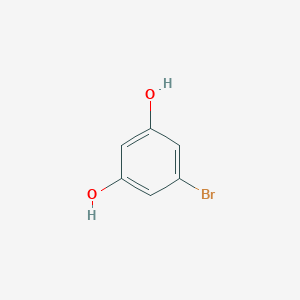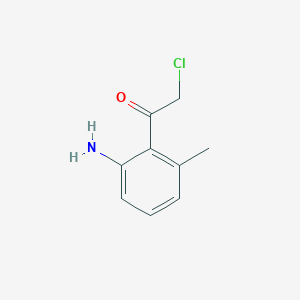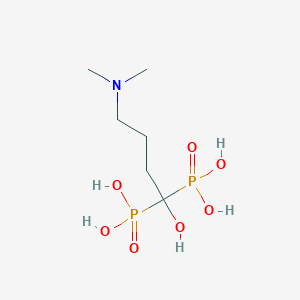
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid (DMABN) is a chemical compound that belongs to the family of bisphosphonates. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases such as osteoporosis and bone metastases.
Mécanisme D'action
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid inhibits bone resorption by binding to hydroxyapatite crystals, the mineral component of bone tissue. It also inhibits the activity of osteoclasts by inducing apoptosis, or programmed cell death. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to inhibit the formation of osteoclasts from their precursors, as well as the resorptive activity of mature osteoclasts. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to inhibit the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is essential for osteoclast function.
Effets Biochimiques Et Physiologiques
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to increase bone mineral density and reduce bone turnover in animal models and human clinical trials. It has also been shown to reduce the incidence of bone fractures in postmenopausal women with osteoporosis. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to have anti-tumor activity in animal models of bone metastases, and has been investigated for its potential in treating other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for other diseases such as atherosclerosis and periodontitis.
Avantages Et Limitations Des Expériences En Laboratoire
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases. However, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has some limitations for lab experiments. It is a highly reactive compound and can easily form complexes with other molecules, which can interfere with its activity. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is also relatively insoluble in water, which can make it difficult to administer in animal studies. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid. One area of interest is the development of more potent and selective bisphosphonates for the treatment of bone-related diseases. Another area of interest is the investigation of the anti-tumor activity of 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid in other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis, and further research is needed to determine its effectiveness in these conditions. Finally, the development of new delivery systems for 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid may improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid can be synthesized by reacting 1-hydroxybutylidene-1,1-diphosphonic acid (HBDP) with dimethylamine in the presence of a catalyst. The reaction proceeds at room temperature and yields 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been extensively studied for its therapeutic potential in treating bone-related diseases. It has been shown to inhibit bone resorption by targeting osteoclasts, the cells responsible for breaking down bone tissue. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-tumor activity, making it a potential treatment for bone metastases. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis.
Propriétés
Numéro CAS |
104361-73-1 |
|---|---|
Nom du produit |
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid |
Formule moléculaire |
C6H17NO7P2 |
Poids moléculaire |
277.15 g/mol |
Nom IUPAC |
[4-(dimethylamino)-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO7P2/c1-7(2)5-3-4-6(8,15(9,10)11)16(12,13)14/h8H,3-5H2,1-2H3,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
VYDQNPISZFUMRU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
Autres numéros CAS |
104361-73-1 |
Synonymes |
4-N,N-dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid 4Me2ABD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



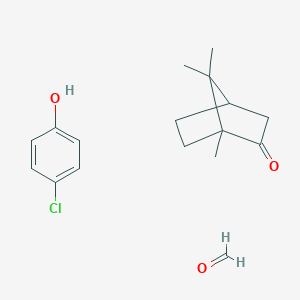
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
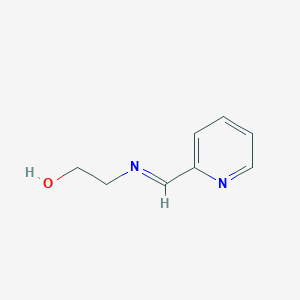
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
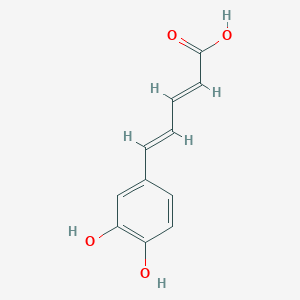
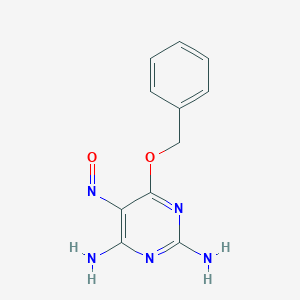
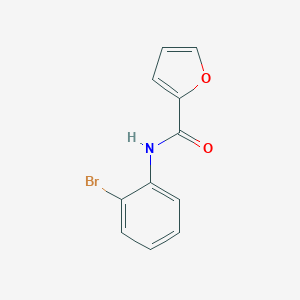
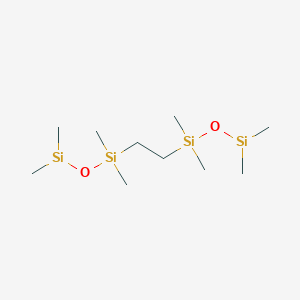
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
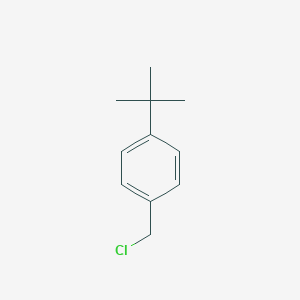
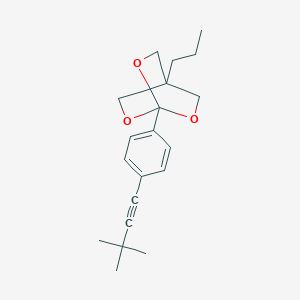
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
